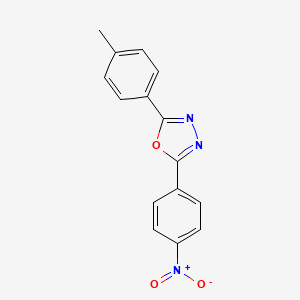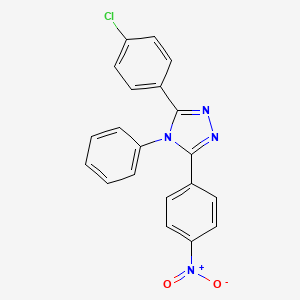
2-Isopropyl-5-methyl-pyridine
Overview
Description
2-Isopropyl-5-methyl-pyridine, also known as 2-Methyl-5-(1-methylethyl)pyrazine, is a compound with the molecular formula C8H12N2 . It is a colorless crystalline substance and is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 2-Isopropyl-5-methyl-pyridine involves catalytic protodeboronation of alkyl boronic esters using a radical approach . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 2-Isopropyl-5-methyl-pyridine. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction involves the α-methylation of substituted pyridines .Physical And Chemical Properties Analysis
2-Isopropyl-5-methyl-pyridine is a white crystalline substance . More detailed physical and chemical properties were not found in the available sources.Scientific Research Applications
Pyridine Derivatives in Biological and Chemical Processes
Pyridine derivatives, including 2-Isopropyl-5-methyl-pyridine, have shown significant applications in various biological and chemical processes. For instance, studies have demonstrated the use of pyridine derivatives in the potentiation of responses in biological systems, such as the frog rectus muscle's response to acetylcholine, highlighting their importance in neuromuscular studies (Fleisher, Corrigan, & Howard, 1958). Moreover, pyridine derivatives are crucial in the preparation of various compounds, as shown in the phase-transfer catalyzed alkylation of methylpyridines (Hart, Killen, & Saunders, 1979).
Pyridine Derivatives in Industrial Applications
Pyridine derivatives have broad applications in industrial processes. The use of whole cells of Burkholderia sp. for the oxyfunctionalization of pyridine derivatives indicates their significant role in industrial biotechnology, particularly in the preparation of hydroxylated pyridines for pharmaceutical and polymer industries (Stankevičiūtė et al., 2016).
Pyridine Derivatives in Medicinal Chemistry
In medicinal chemistry, pyridine derivatives, including 2-Isopropyl-5-methyl-pyridine, have been explored for their potential therapeutic applications. For example, certain pyridine derivatives have been studied for their role as selective metabotropic glutamate receptor antagonists, which could have implications in the treatment of anxiety disorders (Cosford et al., 2003).
Pyridine Derivatives in Polymer and Material Science
In the field of polymer and material science, pyridine derivatives have been used for the synthesis of high-performance polymers. Studies have demonstrated the synthesis of transparent polyimides containing pyridine units, which have applications in advanced materials due to their thermal, mechanical, and optical properties (Guan et al., 2015).
Pyridine Derivatives in Photophysical Studies
The study of pyridine derivatives also extends to photophysical properties. Research has shown that modifications in pyridine structures, such as methylation, significantly influence their UV and fluorescence spectra, with potential applications in sensing and photonic devices (Yun, Kwei, & Okamoto, 1997).
Future Directions
Piperidines, a class of compounds to which 2-Isopropyl-5-methyl-pyridine belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-Isopropyl-5-methyl-pyridine, is an important task of modern organic chemistry .
properties
IUPAC Name |
5-methyl-2-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)9-5-4-8(3)6-10-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGRTCJPGCZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280286 | |
| Record name | 5-Methyl-2-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-methyl-pyridine | |
CAS RN |
6343-58-4 | |
| Record name | NSC16259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(3,5-dimethoxyphenyl)methyl]aniline](/img/structure/B3371097.png)

![N,N,N-Trimethyl-2-({[(naphthalen-2-yl)oxy]carbonyl}oxy)ethan-1-aminium iodide](/img/structure/B3371114.png)

![Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B3371137.png)
![Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-](/img/structure/B3371142.png)

